2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide
Description
This compound is a benzamide derivative characterized by a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at position 6 and an aniline group at position 2. The benzamide portion features a chloro substituent at position 2 and a fluoro substituent at position 3. The pyridazine and pyrazole groups may enhance binding interactions with biological targets, while halogen substituents (Cl, F) likely improve metabolic stability and bioavailability.
Properties
IUPAC Name |
2-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN6O/c1-13-12-14(2)30(29-13)20-11-10-19(27-28-20)25-15-6-8-16(9-7-15)26-22(31)21-17(23)4-3-5-18(21)24/h3-12H,1-2H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKOPRNEYVBWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzamide-based pesticides, which share a common scaffold but differ in substituents and functional groups. Below is a detailed comparison with key analogs from the provided evidence:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Molecular weights estimated based on structural formulas.
Key Structural Differences and Implications
Pyridazine-Pyrazole Core: The target compound’s pyridazine ring linked to a 3,5-dimethylpyrazole group distinguishes it from simpler analogs like triflumuron or diflubenzuron.
Halogen Substitution: Unlike diflubenzuron (2,6-difluoro) or triflumuron (2-chloro), the target compound combines Cl (C2) and F (C6) on the benzamide. Halogens are known to increase lipophilicity and resistance to oxidative degradation, which could extend its environmental persistence .
Triazine vs. Pyridazine : Chlorsulfuron incorporates a triazine ring, which is electron-deficient compared to pyridazine. This difference may alter binding kinetics in herbicidal applications, as triazines often target plant acetolactate synthase (ALS) enzymes .
Hydrogen Bonding and Crystallographic Behavior
Graph set analysis (as per Etter’s rules) could reveal patterns distinct from simpler benzamides like diflubenzuron, which primarily form N–H···O and C–H···F interactions. Computational tools such as SHELXL and WinGX are typically employed to validate such structural features, ensuring accurate comparisons of intermolecular interactions.
Functional Implications
- The pyridazine-pyrazole group may broaden its target spectrum compared to analogs with simpler aryl substituents.
- Selectivity : The bulkier pyridazine-pyrazole substituent could reduce off-target effects compared to triflumuron, which lacks such steric hindrance.
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